

Physical properties of 1-Bromo-1-fluoroethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-1-fluoroethane**

Cat. No.: **B3349677**

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **1-Bromo-1-fluoroethane**

Introduction

1-Bromo-1-fluoroethane, with the chemical formula C_2H_4BrF , is a halogenated hydrocarbon belonging to the family of haloalkanes.^{[1][2][3][4][5]} Its structure, featuring both a bromine and a fluorine atom attached to the same carbon, results in distinct physical and chemical properties that are of interest to researchers in organic synthesis and drug development. This document provides a comprehensive overview of the key physical properties of **1-Bromo-1-fluoroethane**, along with detailed experimental protocols for their determination.

Physical Properties

The physical characteristics of **1-Bromo-1-fluoroethane** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and physical processes.

Property	Value	Source(s)
Molecular Formula	C_2H_4BrF	[1] [2] [3] [4] [5]
Molecular Weight	126.96 g/mol	[1] [2] [3] [4] [6]
Boiling Point	71.59°C (estimate)	[1] [4] [5]
Density	2.0000 g/cm ³ (estimate)	[1] [4] [5]
Refractive Index	1.4236 (estimate)	[1] [4] [5]
LogP (Octanol-Water Partition Coefficient)	1.9	[2] [3] [6]

Haloalkanes like **1-Bromo-1-fluoroethane** are generally soluble in organic solvents and have limited solubility in water.[\[7\]](#)[\[8\]](#) The boiling points of haloalkanes are typically higher than their parent alkanes due to increased molecular weight and stronger intermolecular forces, such as dipole-dipole interactions and van der Waals forces.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory procedures for measuring the boiling point, density, and refractive index of a liquid compound like **1-Bromo-1-fluoroethane**.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[\[11\]](#)

Apparatus:

- Thiele tube
- Thermometer
- Small test tube (Durham tube)
- Capillary tube (sealed at one end)

- Rubber band or wire to attach the test tube to the thermometer
- Heating source (Bunsen burner or heating mantle)
- Mineral oil

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
- Add a small amount (0.5-1 mL) of **1-Bromo-1-fluoroethane** into the small test tube.
- Place the capillary tube into the test tube with the open end submerged in the liquid.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Insert the thermometer assembly into the Thiele tube, making sure the oil level is above the sample.
- Gently heat the side arm of the Thiele tube. The design of the tube ensures uniform heating of the oil bath through convection.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a continuous and rapid stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[11]

[Click to download full resolution via product page](#)

Boiling Point Determination Workflow

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.[\[12\]](#)[\[13\]](#) [\[14\]](#)

Apparatus:

- Graduated cylinder or pycnometer (density bottle)
- Electronic balance

Procedure:

- Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[\[12\]](#)[\[15\]](#)
- Add a specific volume of **1-Bromo-1-fluoroethane** to the graduated cylinder (e.g., 10 mL). For higher accuracy, use a pycnometer filled to its calibrated volume.
- Record the volume of the liquid accurately, reading from the bottom of the meniscus if using a graduated cylinder.
- Measure and record the combined mass of the container and the liquid.[\[12\]](#)
- Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.
- Calculate the density using the formula: Density = Mass / Volume.[\[12\]](#)[\[13\]](#)

- For improved accuracy, repeat the measurement several times and calculate the average density.[\[14\]](#)

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance and can be measured using a refractometer.

Apparatus:

- Abbe refractometer
- Dropper or pipette
- Constant temperature water bath (optional, for precise measurements)
- Solvent for cleaning (e.g., ethanol or isopropanol)
- Lens paper

Procedure:

- Ensure the prism of the refractometer is clean and dry.
- Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.
- Using a clean dropper, place a few drops of **1-Bromo-1-fluoroethane** onto the surface of the measuring prism.
- Close the illuminating prism and ensure the liquid spreads evenly between the two prisms.
- Look through the eyepiece and adjust the control knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
- If color fringes are observed, adjust the chromatic dispersion compensator until a sharp, black-and-white boundary is obtained.
- Read the refractive index value from the scale.

- Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
- Clean the prisms thoroughly with a suitable solvent and lens paper after the measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. 1-Bromo-1-fluoroethane | C₂H₄BrF | CID 23510617 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-BROMO-1-FLUOROETHANE | 2311-13-9 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. (1S)-1-bromo-1-fluoroethane | C₂H₄BrF | CID 98059961 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical properties of 1-Bromo-1-fluoroethane]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3349677#physical-properties-of-1-bromo-1-fluoroethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com